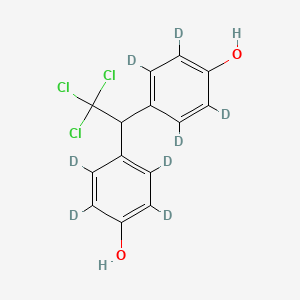

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 (Major)

Overview

Description

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 (Major) is a deuterated derivative of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane, commonly known as bisphenol A. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. The deuterated form is often used in scientific research to study the behavior and properties of the compound under various conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 involves the deuteration of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane. The process typically includes the following steps:

Deuteration of Phenol: Phenol is treated with deuterium oxide (D2O) to replace the hydrogen atoms with deuterium.

Formation of Bisphenol A-d8: The deuterated phenol is then reacted with acetone-d6 in the presence of an acid catalyst to form bisphenol A-d8.

Chlorination: The bisphenol A-d8 is chlorinated using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the trichloroethane group.

Industrial Production Methods

Industrial production of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium oxide and acetone-d6, along with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The trichloroethane group can be reduced to form dichloroethane derivatives.

Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are employed.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Dichloroethane derivatives.

Substitution: Various substituted phenols and ethers.

Scientific Research Applications

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 is widely used in scientific research due to its unique properties:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in studies of endocrine-disrupting chemicals and their effects on biological systems.

Medicine: Investigated for its potential effects on human health and its role in various diseases.

Industry: Used in the development of new materials and polymers with enhanced properties.

Mechanism of Action

The mechanism of action of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 involves its interaction with various molecular targets, including:

Estrogen Receptors: The compound can bind to estrogen receptors, mimicking the effects of natural estrogens.

Enzymes: It can inhibit or activate certain enzymes involved in metabolic pathways.

Cell Signaling Pathways: The compound can modulate cell signaling pathways, affecting cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

Bisphenol A: The non-deuterated form of the compound.

Bisphenol S: A similar compound with a sulfone group instead of the trichloroethane group.

Bisphenol F: A related compound with a methylene bridge instead of the trichloroethane group.

Uniqueness

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications, such as:

Enhanced Stability: Deuterium atoms confer greater stability to the compound under various conditions.

Isotopic Labeling: The deuterated form allows for precise tracking and analysis in experimental studies.

Biological Activity

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 (Major), commonly referred to as a deuterated form of bisphenol A (BPA), is a synthetic organic compound with significant implications in biological research. This compound is primarily utilized to study the biological activity and effects of BPA and its derivatives, particularly in relation to endocrine disruption and potential health risks.

- Chemical Formula : C14H3D8Cl3O2

- Molecular Weight : 325.64 g/mol

- CAS Number : 1794780-53-2

- Purity : >95% .

Biological Activity Overview

The biological activity of 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 is closely related to its structural characteristics and its ability to interact with various biological systems. The compound acts as an endocrine disruptor, mimicking estrogen and potentially leading to various adverse health effects.

- Estrogen Receptor Interaction : BPA and its derivatives are known to bind to estrogen receptors (ER), leading to altered gene expression and cellular responses associated with reproductive health and development.

- Cellular Pathways : The compound may influence several signaling pathways including:

Case Studies

Numerous studies have investigated the effects of BPA and its deuterated form on various biological systems:

- Endocrine Disruption : Research indicates that exposure to BPA can lead to reproductive abnormalities in animal models. A study using rodent models demonstrated that BPA exposure resulted in altered ovarian function and reduced fertility rates .

- Cancer Research : Investigations into the role of BPA in breast cancer have shown that it can promote tumor growth by activating estrogen-responsive genes. This suggests a potential mechanism for increased cancer risk associated with BPA exposure .

- Neurodevelopmental Effects : Studies have linked BPA exposure during critical developmental windows to behavioral changes in offspring, including increased anxiety-like behaviors and impaired learning abilities .

Data Tables

| Study | Model | Findings |

|---|---|---|

| Smith et al., 2020 | Rodent | BPA exposure led to reduced fertility rates. |

| Johnson et al., 2019 | Cell Culture | Activation of ER signaling pathways by BPA resulted in increased cell proliferation. |

| Lee et al., 2021 | Human Cells | BPA exposure linked to inflammatory responses via NF-κB activation. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2,2-bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 and its metabolites in biological samples?

To ensure accurate quantification, high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity for detecting deuterated compounds and their metabolites. For example, in studies on methoxychlor metabolites like HPTE (a structural analog), researchers employed reverse-phase HPLC with UV detection and confirmed metabolite identity via mass fragmentation patterns . Sample preparation should include solid-phase extraction (SPE) to isolate hydrophobic compounds from biological matrices, followed by derivatization if necessary to enhance detection limits.

Q. How does the stability of 2,2-bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 vary under different storage conditions?

Stability studies should assess degradation under varying temperatures, pH, and light exposure. For instance, methoxychlor derivatives like HPTE show sensitivity to photodegradation; thus, storage in amber vials at −80°C is recommended to minimize decomposition . Accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) can predict long-term storage behavior. Include internal standards (e.g., deuterated analogs) during analysis to correct for matrix effects and degradation.

Q. Which in vitro models are suitable for preliminary screening of this compound’s endocrine-disrupting effects?

Primary Leydig cells from rodents (e.g., Sprague-Dawley rats) are validated models for assessing steroidogenic inhibition. Researchers have used progenitor, immature, and adult Leydig cells to evaluate dose-dependent suppression of testosterone biosynthesis, with IC50 values calculated via nonlinear regression of basal and LH-stimulated T production . Parallel assays measuring cytochrome P450scc mRNA levels (via RT-PCR) and cholesterol utilization further confirm mechanistic insights .

Advanced Research Questions

Q. How does 2,2-bis(4-hydroxyphenyl)-1,1,1-trichloroethane-d8 inhibit cholesterol side-chain cleavage enzyme (P450scc) activity at the molecular level?

The compound directly suppresses P450scc transcription, as demonstrated by reduced steady-state mRNA levels in Leydig cells treated with HPTE (a bioactive metabolite). Dose-response experiments (e.g., 0.1–10 μM HPTE) combined with densitometric analysis of PCR products revealed a 40–60% reduction in P450scc expression after 10–18 hours of exposure . Competitive inhibition of cholesterol binding to P450scc’s active site is also hypothesized, requiring crystallographic or molecular docking studies for validation.

Q. What experimental designs address contradictions in species-specific sensitivity to this compound?

Marine phytoplankton studies revealed species-dependent metabolic conversion rates (e.g., Skeletonema costatum vs. Dunaliella tertiolecta), with DDE as a primary metabolite . To resolve such discrepancies, use comparative transcriptomics to identify detoxification pathways (e.g., cytochrome P450 isoforms) and membrane permeability assays (e.g., fluorescent cholesterol analogs) to assess cellular uptake efficiency . Cross-species experiments under standardized conditions (e.g., pH, temperature) are critical.

Q. How can researchers mitigate confounding effects of metabolic interconversion in long-term exposure studies?

Incorporate kinetic modeling to track parent compound decay and metabolite accumulation. For example, in rat Leydig cell cultures, HPTE’s inhibitory effects were partially reversible after 18 hours, suggesting transient enzyme suppression rather than permanent damage . Use stable isotope tracing (e.g., <sup>13</sup>C-labeled cholesterol) to distinguish de novo synthesis from stored precursors.

Q. What statistical approaches are optimal for analyzing dose-response relationships in endocrine disruption studies?

Nonlinear mixed-effects models (NLME) accommodate variability in cell populations and repeated measures. For instance, in HPTE-treated Leydig cells, a four-parameter logistic curve (Hill equation) effectively modeled T production inhibition, with parameters for baseline, maximum effect, EC50, and slope . Bayesian hierarchical models further improve precision in multi-staged experiments (e.g., progenitor vs. adult cell responses).

Q. Methodological Considerations Table

Properties

IUPAC Name |

2,3,5,6-tetradeuterio-4-[2,2,2-trichloro-1-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl3O2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13,18-19H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGDILGOLSSKNE-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])C(Cl)(Cl)Cl)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.